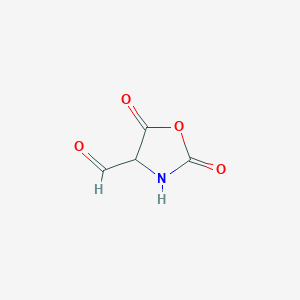
2,5-Dioxo-1,3-oxazolidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxooxazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C4H3NO4 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with two carbonyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxooxazolidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino acids or their derivatives with aldehydes in the presence of oxidizing agents. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 2,5-Dioxooxazolidine-4-carbaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxooxazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the nitrogen atom under basic conditions.
Major Products:
Oxidation: Formation of 2,5-Dioxooxazolidine-4-carboxylic acid.
Reduction: Formation of 2,5-Dihydroxyoxazolidine-4-carbaldehyde.
Substitution: Formation of substituted oxazolidines with various functional groups.
Scientific Research Applications
2,5-Dioxooxazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dioxooxazolidine-4-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
2,4-Dioxothiazolidine-5-acetic acid: Similar in structure but contains a sulfur atom instead of nitrogen.
2,5-Dioxopyrrolidine-3-carbaldehyde: Similar structure with a different ring system.
2,4-Dioxoimidazolidine-5-carbaldehyde: Contains an imidazole ring instead of an oxazolidine ring.
Uniqueness: 2,5-Dioxooxazolidine-4-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
119941-35-4 |
|---|---|
Molecular Formula |
C4H3NO4 |
Molecular Weight |
129.07 g/mol |
IUPAC Name |
2,5-dioxo-1,3-oxazolidine-4-carbaldehyde |
InChI |
InChI=1S/C4H3NO4/c6-1-2-3(7)9-4(8)5-2/h1-2H,(H,5,8) |
InChI Key |
NOUSLRPODKOLKT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


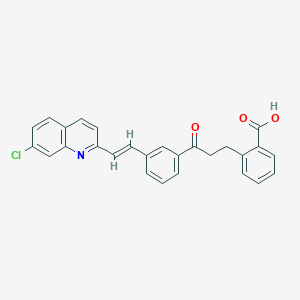
![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)

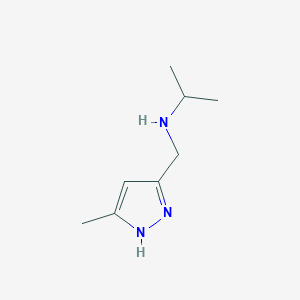
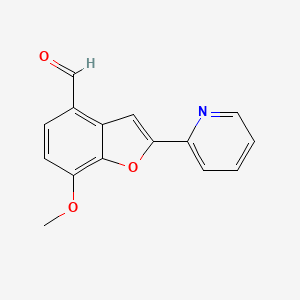
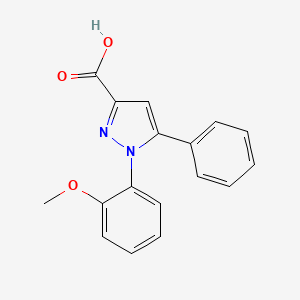
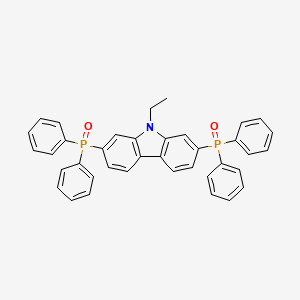
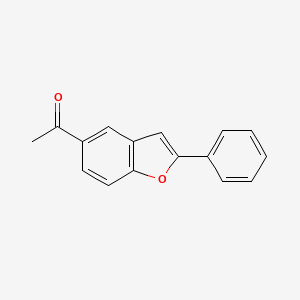

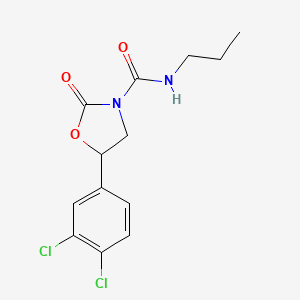
![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)
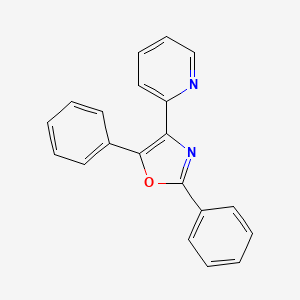

![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
